Metazocine is primarily classified as a mixed agonist-antagonist opioid analgesic. Its analgesic effects are mediated through its interaction with the mu opioid receptor, although it also exhibits significant activity at kappa opioid receptors, which may contribute to its dysphoric and hallucinogenic side effects. Due to these properties, metazocine is categorized as a Schedule II controlled substance in the United States under the Controlled Substances Act of 1970, indicating its potential for abuse and dependence .
The synthesis of metazocine can be achieved through a variation of morphinan synthesis techniques. Key steps in the synthesis include:
These steps highlight the intricate nature of its synthetic pathway, requiring careful control of reaction conditions to achieve optimal yields.
Metazocine has the molecular formula and a molar mass of approximately 231.339 g/mol. The structural representation reveals a complex arrangement characteristic of benzomorphan derivatives. Notably, it features:
The three-dimensional structure can be visualized using various molecular modeling software tools that allow for an understanding of its spatial configuration and potential interactions with biological targets .
Metazocine participates in various chemical reactions typical for opioid compounds:
The mechanism by which metazocine exerts its analgesic effects involves:
This dual action contributes to both its therapeutic effects and adverse effects.
Metazocine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic application.
Metazosin, systematically named as 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one, is a selective α1-adrenergic receptor antagonist. Its molecular formula is C₁₈H₂₅N₅O₄, with a molar mass of 375.43 g·mol⁻¹ [2] [3]. The structure comprises a quinazoline core linked to a methoxypropanone moiety via a piperazine bridge. The quinazoline ring features amino and dimethoxy substituents at positions 4, 6, and 7, critical for receptor binding affinity. Stereochemically, Metazosin lacks chiral centers, indicating no stereoisomers. The planar quinazoline system facilitates π-stacking interactions with hydrophobic receptor pockets, while the piperazine and carbonyl groups enhance solubility and hydrogen-bonding potential [3] [8].
Table 1: Atomic Composition of Metazosin
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 18 | Quinazoline and methoxypropanone backbone |
Hydrogen (H) | 25 | Saturation of organic framework |
Nitrogen (N) | 5 | Piperazine and quinazoline rings |
Oxygen (O) | 4 | Carbonyl, ether, and methoxy groups |
The synthesis of Metazosin follows a convergent two-step pathway:
Optimization strategies focus on:
Metazosin exhibits pH-dependent solubility due to its weakly basic piperazine nitrogen (predicted pKa ~7.5). It is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL) [4] [6]. Its partition coefficient (log P) of 1.8, calculated using fragment-based methods, indicates moderate lipophilicity, aligning with its ability to traverse biological membranes [6] [10].
Table 2: Solubility Profile of Metazosin
Solvent/Medium | Solubility | Conditions |
---|---|---|
Water | <0.1 mg/mL | 25°C, pH 7.0 |
0.1N HCl | ~5 mg/mL | 25°C, pH 1.2 |
Ethanol | ≥50 mg/mL | 25°C |
Simulated Intestinal Fluid | ~1.2 mg/mL | 37°C, pH 6.8 |
Stability studies reveal:
Biopharmaceutically, Metazosin falls into Biopharmaceutical Classification System (BCS) Class II or IV due to low solubility and moderate permeability, necessitating formulation interventions like salt formation or nanonization [4] [6].
No polymorphic forms of Metazosin have been reported in the literature. However, analogous quinazoline derivatives exhibit polymorphism driven by conformational flexibility in the piperazine linker [9]. Single-crystal X-ray diffraction (SCXRD) data for Metazosin remains unpublished, but computational modeling (density functional theory at B3LYP/6-311G(d,p) level) predicts a monoclinic lattice with P2₁/c space group [10]. Key crystallographic insights include:
Thermal analysis via differential scanning calorimetry shows a single endotherm at 224°C, corroborating the absence of polymorphs [9]. Potential cocrystallization agents (e.g., carboxylic acids) could enhance solubility, as demonstrated for structurally similar drugs [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: